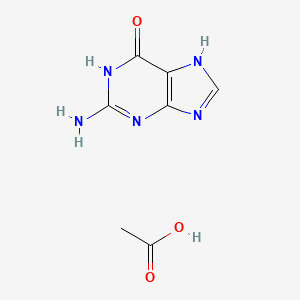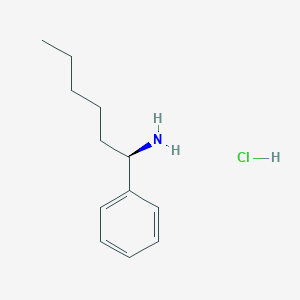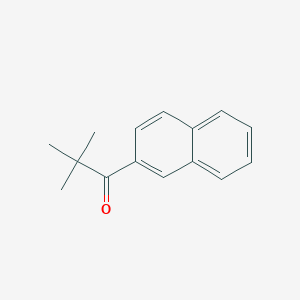![molecular formula C15H16O B11891389 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)
2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a methyl group at the 4’ position and an ethanol group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbiphenyl, which is commercially available or can be synthesized through a Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: The 4-methylbiphenyl is then subjected to a Grignard reaction with ethylene oxide. This involves the formation of a Grignard reagent by reacting 4-methylbiphenyl with magnesium in anhydrous ether, followed by the addition of ethylene oxide to yield 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetaldehyde or 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid.
Reduction: 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethane.
Substitution: 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethyl chloride.
科学的研究の応用
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The biphenyl structure contributes to its hydrophobic interactions with lipid membranes and other hydrophobic regions of proteins.
類似化合物との比較
Similar Compounds
4-Methylbiphenyl: Lacks the ethanol group, making it less polar and less reactive in certain chemical reactions.
Biphenyl-4-methanol: Similar structure but with a hydroxyl group directly attached to the biphenyl ring, leading to different reactivity and applications.
4-Methylbiphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group, resulting in different chemical properties and uses.
Uniqueness
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol is unique due to the presence of both a biphenyl structure and an ethanol group, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C15H16O |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
2-[4-(4-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H16O/c1-12-2-6-14(7-3-12)15-8-4-13(5-9-15)10-11-16/h2-9,16H,10-11H2,1H3 |
InChIキー |
FOSIQUKJICCVTD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)



![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)

![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)
![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)
![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)
